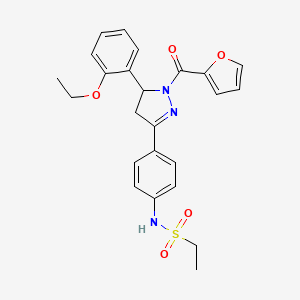
N-(4-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity by reviewing relevant studies, synthesis methods, and the compound's pharmacological properties.
Chemical Structure and Synthesis
The compound features a furan-2-carbonyl moiety attached to a pyrazole ring, which is further substituted with an ethoxyphenyl group and an ethanesulfonamide group. Such structural complexity often correlates with diverse biological activities.
Synthesis Methodology
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the furan-2-carbonyl derivative can be synthesized through the reaction of furoic acid with appropriate amines or hydrazines under controlled conditions. The use of catalysts such as MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) has been noted to enhance yields in similar compounds .
Antimicrobial Activity
Research indicates that derivatives of furan and pyrazole exhibit significant antimicrobial properties. A related study demonstrated that compounds containing furan moieties showed promising antibacterial activity against various strains, suggesting that the furan component in our compound may contribute similarly .
Anticancer Potential
The biological evaluation of similar compounds has shown moderate to good activity against cancer cell lines. For example, pyrazole derivatives have been reported to inhibit tumor growth by targeting specific kinases involved in cell proliferation pathways . The structure of this compound suggests potential interactions with proteins such as COX-2, which is implicated in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole-based compounds:
- Antibacterial Studies : A series of furoyl-piperazine derivatives were evaluated for their antibacterial properties, showing significant inhibition against Gram-positive and Gram-negative bacteria. The IC50 values ranged from 7 to 9 µM, indicating potent activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Efficacy : In vitro studies on related pyrazole compounds demonstrated their ability to inhibit cell growth in various cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, compounds targeting MEK pathways showed promising results in xenograft models .
- Mechanism of Action : Molecular docking studies have suggested that compounds similar to this compound may bind effectively to active sites on target proteins like COX-2 and MEK, leading to inhibition of their enzymatic activities .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[4-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-3-31-22-9-6-5-8-19(22)21-16-20(25-27(21)24(28)23-10-7-15-32-23)17-11-13-18(14-12-17)26-33(29,30)4-2/h5-15,21,26H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGNQGJFMJLDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














